4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

Catalog No.
S885718
CAS No.
1307899-44-0
M.F
C14H17Br2N5S
M. Wt
447.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,...

CAS Number

1307899-44-0

Product Name

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

IUPAC Name

2,8-dibromo-11-(2-ethylhexyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

Molecular Formula

C14H17Br2N5S

Molecular Weight

447.2 g/mol

InChI

InChI=1S/C14H17Br2N5S/c1-3-5-6-8(4-2)7-21-17-11-9(15)13-14(20-22-19-13)10(16)12(11)18-21/h8H,3-7H2,1-2H3

InChI Key

UTGGTXAEOYGVGS-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN1N=C2C(=C3C(=C(C2=N1)Br)N=S=N3)Br

Canonical SMILES

CCCCC(CC)CN1N=C2C(=C3C(=C(C2=N1)Br)N=S=N3)Br

Synthesis of Electron-Deficient Heterocycles

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of electron-deficient heterocycles.

Summary of the Application: The compound is used in the efficient synthesis of hydrolytically and thermally stable 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) by the bromination of its parent heterocycle .

Methods of Application: The structure of 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) was confirmed by X-ray analysis . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found .

Results or Outcomes: Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) .

NIR-II Fluorescence Imaging

Scientific Field: This application is in the field of Biomedical Imaging, specifically in NIR-II fluorescence imaging.

Summary of the Application: The compound is used in NIR-II fluorescence imaging for precise brain diagnosis in cases of patients with tumors and neurological diseases .

Results or Outcomes: The use of this compound in NIR-II fluorescence imaging has reportedly led to more precise diagnoses in patients with tumors and neurological diseases .

Synthesis of DSSCs and OLEDs Components

Scientific Field: This application is in the field of Material Science, specifically in the synthesis of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs).

Summary of the Application: The compound is used in the synthesis of components for DSSCs and OLEDs. It is used as a building block in the preparation of bis-arylated heterocycles .

Methods of Application: The compound undergoes Suzuki and Stille cross-coupling reactions for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) .

Results or Outcomes: The use of this compound in the synthesis of components for DSSCs and OLEDs has reportedly led to the production of efficient and stable devices .

Aromatic Nucleophilic Substitution

Scientific Field: This application is in the field of Organic Chemistry, specifically in aromatic nucleophilic substitution reactions.

Summary of the Application: The compound is used in aromatic nucleophilic substitution reactions. It undergoes selective conditions for the substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles .

Methods of Application: The compound undergoes nucleophilic substitution reactions with morpholine and piperidine .

Results or Outcomes: The use of this compound in aromatic nucleophilic substitution reactions has reportedly led to the formation of interesting products, which are of practical interest in the field of OLED technologies .

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole is a complex organic compound characterized by its molecular formula C14H17Br2N5S and a molecular weight of 447.19 g/mol. This compound features a unique structure that incorporates both bromine atoms and an alkyl group, specifically 2-ethylhexyl, which contributes to its distinctive chemical properties. It is primarily utilized in advanced applications such as near-infrared fluorescence imaging, particularly for brain diagnostics in medical settings .

BTBT's mechanism of action is not directly related to biological systems. However, its significance lies in its role as a building block for organic semiconductors. The unique structure allows for efficient charge transport within the molecule, making it useful in applications like organic light-emitting diodes (OLEDs) and photovoltaic devices [].

, including:

  • Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to convert it into carboxylic acids or ketones.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can yield amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups, leveraging strong nucleophiles like sodium hydride or potassium tert-butoxide .

Types of Reactions

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate, H2O2Carboxylic acids, ketones
ReductionLithium aluminum hydride, NaBH4Amines, alcohols
SubstitutionSodium hydride, KOtBuVarious functional group derivatives

While specific biological activity data for 4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole is limited, its structural characteristics suggest potential applications in targeting specific biological pathways. Its use in fluorescence imaging indicates that it may possess properties suitable for biological visualization and diagnostics .

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. The general approach includes:

  • Formation of the thiadiazole ring: This may involve cyclization reactions using appropriate precursors.
  • Bromination: Introduction of bromine atoms at the 4 and 8 positions through electrophilic bromination reactions.
  • Alkylation: The 2-ethylhexyl group is introduced via nucleophilic substitution methods.

In industrial settings, the production process is scaled up to ensure high yield and purity, utilizing large reactors and efficient separation techniques .

The unique properties of 4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole make it suitable for various applications:

  • Medical Imaging: Used in near-infrared fluorescence imaging for precise brain diagnostics.
  • Pharmaceutical Development: Serves as a building block in the synthesis of new pharmaceuticals targeting specific pathways.
  • Material Science: Employed in the production of advanced materials like polymers and coatings due to its stability and reactivity .

Interaction studies are essential for understanding how this compound behaves in biological systems. While detailed studies are not widely available, its potential as a diagnostic agent suggests interactions with biological molecules could be significant. Further research is needed to elucidate these interactions fully.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole. These include:

  • Thiadiazolo[3,4-f]benzotriazole derivatives: Compounds that also contain thiadiazole rings and benzotriazole structures.
  • Brominated thiadiazoles: Similar compounds featuring bromine substitutions but lacking the unique alkyl side chain.

Unique Features

The presence of the 2-ethylhexyl group differentiates this compound from others in its class. This specific alkyl group enhances its solubility and reactivity compared to more standard derivatives without such modifications.

Compound NameKey Features
Thiadiazolo[3,4-f]benzotriazoleLacks bromination; simpler structure
Brominated thiadiazolesMay lack the unique alkyl side chain
4-Bromo-[1,2,5]thiadiazoleSimilar core structure; fewer substitutions

The thermal characterization of 4,8-Dibromo-6-(2-ethylhexyl)- [1] [2] [3]thiadiazolo[3,4f]benzotriazole reveals significant insights into its stability profile and decomposition behavior. Based on thermogravimetric analysis studies of structurally related benzotriazole derivatives and the fused thiadiazolo-benzotriazole core system, this compound exhibits robust thermal stability characteristics [4] [5] [6].

The thermal decomposition profile follows a characteristic two-stage degradation pattern commonly observed in brominated benzotriazole derivatives. The initial decomposition onset temperature is estimated to occur between 250-350°C, which is consistent with the thermal behavior of similar fused heterocyclic systems containing both benzotriazole and thiadiazole moieties [4] [6]. The presence of electron-withdrawing bromine atoms at positions 4 and 8 contributes to enhanced thermal stability by stabilizing the aromatic system through electronic effects [7].

Differential scanning calorimetry analysis indicates that the compound exhibits excellent thermal stability with a predicted 5% weight loss temperature (Td) in the range of 250-400°C, comparable to other high-performance benzotriazole derivatives used in polymer applications [8] [9]. The thermal decomposition mechanism likely involves initial cleavage of the carbon-bromine bonds, followed by degradation of the fused ring system. The 2-ethylhexyl side chain provides additional thermal mass but may undergo earlier decomposition through beta-elimination processes at temperatures above 200°C [10].

The glass transition temperature has not been experimentally determined for this specific compound, but the rigid fused aromatic structure suggests a high glass transition temperature typical of conjugated heterocyclic systems. The thermal stability is enhanced by the planar, conjugated structure that allows for effective delocalization of thermal energy throughout the molecular framework [11].

Solubility Parameters and Solvent Interactions

The solubility characteristics of 4,8-Dibromo-6-(2-ethylhexyl)- [1] [2] [3]thiadiazolo[3,4f]benzotriazole are dominated by its highly lipophilic nature, as evidenced by the calculated XLogP3-AA value of 7.1 [1]. This extremely high partition coefficient indicates very strong preference for organic phases over aqueous environments, which is characteristic of brominated heterocyclic compounds with extended alkyl substituents.

Water solubility is predicted to be extremely low due to the absence of hydrogen bond donors (zero donor count) and the predominance of hydrophobic structural features [1]. The compound contains five hydrogen bond acceptor sites, primarily the nitrogen atoms in the heterocyclic rings, which can participate in interactions with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [12] [13].

The solubility profile in organic solvents follows predictable patterns based on structural compatibility. High solubility is expected in chlorinated solvents such as chloroform and dichloromethane due to favorable dipole-dipole interactions and similar polarity characteristics [14]. Aromatic solvents including toluene and benzene should also provide excellent solubility through π-π stacking interactions between the aromatic cores [15]. The extended conjugated system of the fused thiadiazolo-benzotriazole framework facilitates strong intermolecular interactions with aromatic solvent molecules.

Moderate to high solubility is anticipated in polar aprotic solvents, where the heterocyclic nitrogen atoms can participate in favorable solvation interactions. The 2-ethylhexyl substituent enhances solubility in less polar organic media by providing flexible hydrocarbon chains that can interact favorably with aliphatic regions of solvent molecules. Alcoholic solvents such as ethanol and methanol are expected to show limited dissolving power due to the minimal hydrogen bonding capability of the compound and the strong hydrophobic character imparted by the brominated aromatic core and alkyl substituent [16].

Photostability Under Ultraviolet-Visible Irradiation

The photostability characteristics of 4,8-Dibromo-6-(2-ethylhexyl)- [1] [2] [3]thiadiazolo[3,4f]benzotriazole are fundamentally influenced by its benzotriazole core structure, which has been extensively studied for ultraviolet absorption and stabilization properties [17] [7] [18]. The compound exhibits moderate to high photostability under ultraviolet-visible irradiation, enhanced by several structural features that contribute to efficient energy dissipation mechanisms.

The primary photostabilization mechanism operates through excited state intramolecular proton transfer (ESIPT), which is characteristic of benzotriazole derivatives [18]. Upon absorption of ultraviolet radiation in the 280-400 nanometer range, the molecule undergoes electronic excitation followed by rapid internal conversion processes that dissipate the absorbed energy as heat rather than causing chemical bond cleavage [17]. The fused thiadiazole ring system provides additional conjugation pathways for energy delocalization, further enhancing the photostability profile.

The presence of electron-withdrawing bromine substituents at positions 4 and 8 significantly influences the photostability behavior. Research on benzotriazole ultraviolet absorbers has demonstrated that electron-withdrawing groups enhance photopermanence by modifying the excited state dynamics and improving the efficiency of non-radiative decay processes [7]. The quantum yield for photodegradation is estimated to be in the range of 10⁻⁶ to 10⁻⁷, which is typical for high-performance benzotriazole derivatives [7].

Under prolonged ultraviolet-A irradiation (320-400 nanometers), the compound demonstrates good stability due to the inherent photostabilizing properties of the benzotriazole chromophore. The extended conjugation provided by the fused ring system allows for effective absorption and dissipation of ultraviolet energy across a broad wavelength range [19]. However, under high-intensity ultraviolet-B radiation (280-320 nanometers) or in the presence of photosensitizers, gradual photodegradation may occur through radical-mediated pathways or direct bond cleavage processes [17].

Degradation Pathways and Byproduct Identification

The degradation of 4,8-Dibromo-6-(2-ethylhexyl)- [1] [2] [3]thiadiazolo[3,4f]benzotriazole proceeds through multiple pathways depending on the environmental conditions and stress factors involved. Understanding these degradation mechanisms is crucial for predicting the environmental fate and stability of the compound under various exposure scenarios.

Primary photodegradation under ultraviolet irradiation follows the established pathways observed in benzotriazole derivatives [20] [21]. The initial step involves excited state formation followed by potential cleavage of the carbon-bromine bonds, which are among the weakest bonds in the molecular structure. Debromination products are expected as primary degradation intermediates, including mono-bromo and completely debrominated analogs. Ring-opening reactions may subsequently occur, particularly involving the thiadiazole moiety, leading to the formation of sulfur-containing fragments and nitrogen-heterocyclic degradation products [22].

Oxidative degradation pathways become significant in the presence of reactive oxygen species or under aerobic photodegradation conditions [23] [20]. Hydroxyl radical attack can occur at multiple sites, including the aromatic rings and the alkyl side chain. The formation of hydroxylated metabolites and quinone-like oxidation products is anticipated based on studies of similar heterocyclic compounds [21]. The thiadiazole ring system may undergo oxidative ring-opening to form sulfoxide or sulfone intermediates before complete mineralization [22].

Thermal degradation at elevated temperatures follows distinct pathways from photochemical processes [6]. Initial decomposition likely involves cleavage of the carbon-bromine bonds at temperatures above 250°C, releasing bromine radicals that can initiate further degradation reactions. The fused ring system may undergo thermal rearrangement or ring-contraction reactions, producing smaller heterocyclic fragments. The 2-ethylhexyl substituent is expected to undergo thermal elimination through beta-scission processes, generating alkene fragments and leaving reactive sites on the aromatic core [24].

Hydrolytic degradation is minimal due to the absence of readily hydrolyzable functional groups in the molecular structure. The compound lacks ester, amide, or other hydrolytically labile bonds, conferring resistance to aqueous degradation under normal environmental conditions [24]. However, under extreme alkaline conditions, nucleophilic attack on the electron-deficient aromatic carbons may occur, potentially leading to substitution of bromine atoms with hydroxyl groups.

Radical-mediated degradation processes can occur under oxidative conditions or in the presence of metal catalysts [25]. Carbon-centered radicals may form through hydrogen abstraction from the alkyl side chain or through homolytic cleavage of carbon-bromine bonds. These radical intermediates can undergo dimerization, cross-linking, or further oxidation reactions, leading to complex mixtures of degradation products. The identification of specific byproducts requires comprehensive analytical characterization using liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy techniques.

XLogP3

7.1

Dates

Last modified: 04-14-2024

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